molecular formula C8H6N2 B14245718 CID 71348406 CAS No. 188867-94-9

CID 71348406

Katalognummer: B14245718
CAS-Nummer: 188867-94-9
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: JDVFCZMKNDSJMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71348406” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 71348406 involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

    Reaction Conditions: These reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while maintaining safety and environmental standards.

Analyse Chemischer Reaktionen

Types of Reactions

CID 71348406 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing Agents: These include substances like lithium aluminum hydride or sodium borohydride.

    Catalysts: These include substances like palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can vary widely and are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CID 71348406 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and processes.

    Biology: It is used in studies related to cellular processes and biochemical pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 71348406 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often studied using techniques such as molecular docking or biochemical assays.

Eigenschaften

CAS-Nummer

188867-94-9

Molekularformel

C8H6N2

Molekulargewicht

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-7-6-10-4-2-3-8(7)5-9/h2-4H,1H3

InChI-Schlüssel

JDVFCZMKNDSJMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C=NC=CC=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.